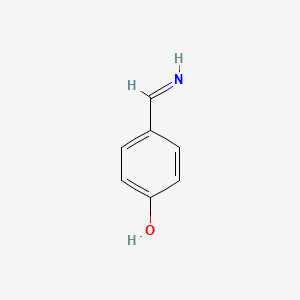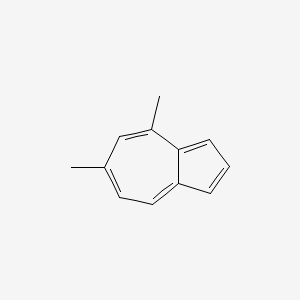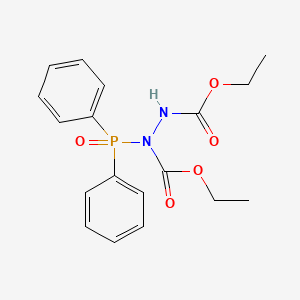
Diethyl 1-(diphenylphosphoryl)hydrazine-1,2-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 1-(diphenylphosphoryl)hydrazine-1,2-dicarboxylate is an organic compound with significant applications in various fields of scientific research. This compound is known for its unique chemical structure, which includes a hydrazine core substituted with diphenylphosphoryl and diethyl ester groups. The molecular formula of this compound is C20H24N2O5P.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Diethyl 1-(diphenylphosphoryl)hydrazine-1,2-dicarboxylate typically involves the reaction of diethyl hydrazine-1,2-dicarboxylate with diphenylphosphoryl chloride. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the nucleophilic substitution reaction. The reaction is usually performed in an inert atmosphere to prevent any side reactions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process while maintaining consistency and quality.
Chemical Reactions Analysis
Types of Reactions: Diethyl 1-(diphenylphosphoryl)hydrazine-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the diphenylphosphoryl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoryl oxides, while reduction can produce hydrazine derivatives.
Scientific Research Applications
Diethyl 1-(diphenylphosphoryl)hydrazine-1,2-dicarboxylate has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, especially for targeting specific molecular pathways.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of Diethyl 1-(diphenylphosphoryl)hydrazine-1,2-dicarboxylate involves its interaction with specific molecular targets. The diphenylphosphoryl group plays a crucial role in binding to target molecules, while the hydrazine core facilitates the formation of reactive intermediates. These interactions can lead to the modulation of biological pathways, making the compound useful in therapeutic applications.
Comparison with Similar Compounds
Diethyl 1,2-hydrazinedicarboxylate: This compound is structurally similar but lacks the diphenylphosphoryl group.
Diphenylphosphoryl hydrazine: Similar in structure but without the diethyl ester groups.
Uniqueness: Diethyl 1-(diphenylphosphoryl)hydrazine-1,2-dicarboxylate is unique due to the presence of both diphenylphosphoryl and diethyl ester groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry.
Properties
CAS No. |
55905-00-5 |
|---|---|
Molecular Formula |
C18H21N2O5P |
Molecular Weight |
376.3 g/mol |
IUPAC Name |
ethyl N-diphenylphosphoryl-N-(ethoxycarbonylamino)carbamate |
InChI |
InChI=1S/C18H21N2O5P/c1-3-24-17(21)19-20(18(22)25-4-2)26(23,15-11-7-5-8-12-15)16-13-9-6-10-14-16/h5-14H,3-4H2,1-2H3,(H,19,21) |
InChI Key |
GZPXSIZXZNRNCU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NN(C(=O)OCC)P(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Pentanone, 4-methyl-4-[(3-methylphenyl)thio]-](/img/structure/B14625263.png)
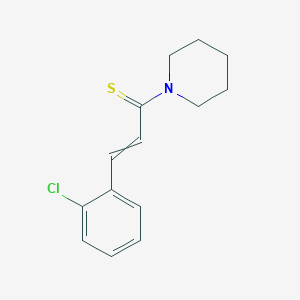
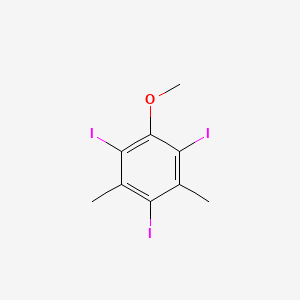
![3-[(E)-tert-Butyldiazenyl]heptan-3-ol](/img/structure/B14625291.png)
![4-[(Acetyloxy)(dibutyl)stannyl]butan-1-ol](/img/structure/B14625300.png)
![N-[2-Amino-5-(phenylsulfanyl)phenyl]butanamide](/img/structure/B14625306.png)
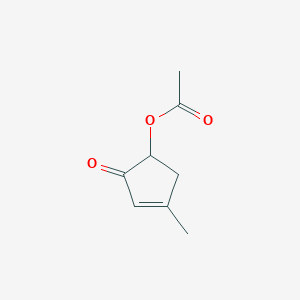
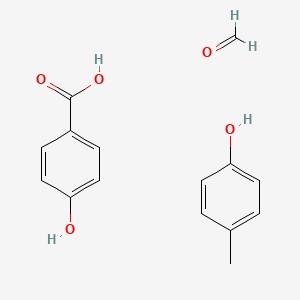
![5-Ethenyl-2,4-bis[(trimethylsilyl)oxy]pyrimidine](/img/structure/B14625320.png)



